molecular formula C13H22O B14300638 9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran CAS No. 116073-19-9

9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran

Cat. No.: B14300638
CAS No.: 116073-19-9
M. Wt: 194.31 g/mol
InChI Key: ICQUKPPBCLQJJW-UHFFFAOYSA-N
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Description

9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran is a complex organic compound characterized by its unique bicyclic structure This compound belongs to the class of heterocyclic compounds, specifically those containing a pyran ring fused to a cyclopentane ring The presence of a methyl group at the 9th position further distinguishes it from other similar compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a cyclopentane derivative, followed by its fusion with a pyran ring through a series of condensation and cyclization reactions. Catalysts such as Lewis acids or bases may be employed to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the degree of saturation within the rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: Its stability and reactivity make it useful in the production of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Cyclohepta[b]pyran: Another heterocyclic compound with a similar fused ring structure but lacking the methyl group at the 9th position.

    Dodecahydrobenzo[b]pyran: Similar in structure but without the cyclopentane ring.

Uniqueness

9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran is unique due to its specific ring fusion and the presence of the methyl group, which can influence its chemical reactivity and biological activity

Properties

116073-19-9

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

9-methyl-1,2,3,3a,4a,5,6,7,8,8a,9,9a-dodecahydrocyclopenta[b]chromene

InChI

InChI=1S/C13H22O/c1-9-10-5-2-3-7-12(10)14-13-8-4-6-11(9)13/h9-13H,2-8H2,1H3

InChI Key

ICQUKPPBCLQJJW-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCCCC2OC3C1CCC3

Origin of Product

United States

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